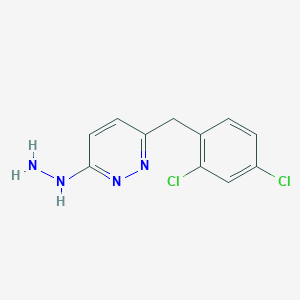

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,4-Dichlorobenzyl” is a component found in various compounds with medicinal properties . It’s often used in combination with other substances to treat infections in the mouth and throat . “Hydrazinopyridazine” is less well-studied, but hydrazine derivatives are known to have various biological activities.

Synthesis Analysis

The synthesis of “2,4-Dichlorobenzyl” compounds involves various methods. For instance, 2,4-Dichlorobenzyl chloride can be synthesized by refluxing 2,4-dichlorobenzoic acid with thionyl chloride . Another method involves the ammoxidation of 2,4-dichlorobenzyl chloride .Molecular Structure Analysis

The molecular structure of “2,4-Dichlorobenzyl” compounds can vary. For example, 3,4-Dichlorobenzyl Bromide has a molecular formula of C7H5BrCl2 . The orientation of the dichlorophenyl ring with respect to other groups in the molecule can significantly influence its properties .Chemical Reactions Analysis

“2,4-Dichlorobenzyl” compounds can undergo various chemical reactions. For instance, 2,4-dichlorobenzyl chloride can be ammoxidized to produce dichlorobenzonitriles .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dichlorobenzyl” compounds can vary. For example, 2,4-Dichlorobenzyl alcohol has a molecular weight of 177.03 g/mol and is classified as harmful if swallowed and causes serious eye irritation . 3,4-Dichlorobenzyl chloride has a molecular weight of 195.47 g/mol and is classified as causing skin and eye damage .Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Chemistry

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine serves as a key intermediate in the synthesis of heterocyclic compounds, demonstrating its utility in the construction of complex molecules. For instance, its reactivity has been explored in the preparation of acylamino substituted fused 1,2,4-triazoles and N-{2-[2-(heteroaryl)hydrazino]-2-oxoethyl}benzamides, showcasing its versatility in heterocyclic synthesis and potential precursors for further chemical transformations (Music & Verček, 2005).

Medicinal Chemistry Applications

In medicinal chemistry, the compound has shown significance in the development of novel pharmaceutical agents. For example, research has highlighted its role in the synthesis of pyridazine analogs with potential pharmaceutical importance, highlighting the structural analysis and DFT calculations to understand its properties and interactions (Sallam et al., 2021). Another study demonstrates its application in creating novel indolylpyridazinone derivatives with expected biological activity, indicating its contribution to the discovery of new therapeutic agents with antibacterial properties (Abubshait, 2007).

Anticancer and Antimicrobial Research

Further extending its application in medicinal chemistry, compounds derived from 3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine have been evaluated for their potential anticancer and antimicrobial activities. Research focusing on the synthesis and bioevaluation of derivatives as cytotoxic agents against leukemia and breast adenocarcinoma cell lines has revealed promising leads for further investigation, demonstrating the compound’s utility in the development of new anticancer therapies (Mamta et al., 2019).

Corrosion Inhibition

The compound's derivatives have also been investigated for their inhibitory effect on the corrosion of metals, such as copper in nitric acid, demonstrating the potential for applications in materials science and engineering. This research employs density functional theory calculations to understand the mechanisms underlying its effectiveness as a corrosion inhibitor, providing insights into its practical applications beyond pharmaceuticals (Zarrouk et al., 2012).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine” are not available, research into “2,4-Dichlorobenzyl” compounds and their derivatives continues to be an active area of study . These compounds have potential therapeutic applications and their synthesis, properties, and mechanisms of action are subjects of ongoing research.

Wirkmechanismus

Target of Action

It is known that 2,4-dichlorobenzyl alcohol, a related compound, acts as a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol, a related compound, is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

It is known that dichlorobenzyl alcohol, a related compound, has shown a virucidal effect against a number of viruses associated with the common cold, observed by a reduction in the viral load .

Result of Action

It is known that dichlorobenzyl alcohol, a related compound, has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

It is known that the 2019-ncov, a virus, is sensitive to humidity, and the lifespan of viruses in 50% humidity is longer than that of 30% . This suggests that environmental factors such as temperature and humidity could potentially influence the action of antiviral compounds.

Eigenschaften

IUPAC Name |

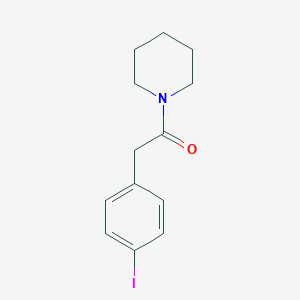

[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c12-8-2-1-7(10(13)6-8)5-9-3-4-11(15-14)17-16-9/h1-4,6H,5,14H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWHQODUHXQAOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=NN=C(C=C2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-Dichlorobenzyl)-6-hydrazinopyridazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[butyl(methyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2634940.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2634941.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-cyanophenyl)acetamide](/img/structure/B2634945.png)

![1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]-N-pyridin-2-ylpiperidine-3-carboxamide](/img/structure/B2634949.png)

![N-(3-cyano-4-methoxy-2-pyridinyl)-N'-[(4-fluorobenzyl)oxy]iminoformamide](/img/structure/B2634950.png)

![2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634954.png)

![3-[(2,5-difluorophenyl)carbamoyl]propanoic Acid](/img/structure/B2634955.png)

![(5-Chloro-2-methoxyphenyl)[(4-methoxy-2,3-dimethylphenyl)sulfonyl]amine](/img/structure/B2634956.png)

![methyl 5-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2634957.png)

![2-[6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2634961.png)